molecular formula C18H14Cl2N4O2 B11308628 N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

Cat. No.: B11308628
M. Wt: 389.2 g/mol
InChI Key: NVPZTLBFJVJTBI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is a synthetic organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and chlorinated aromatic compounds.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through substitution reactions, where chlorinated aromatic compounds react with the triazine ring.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions, where appropriate amines react with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(methoxyimino)propanamide
  • Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
  • Methyl 3-(4-chlorophenyl)propanoate

Uniqueness

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is unique due to its specific triazine structure and the presence of chlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14Cl2N4O2

Molecular Weight

389.2 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]propanamide

InChI

InChI=1S/C18H14Cl2N4O2/c1-11(17(25)22-15-4-2-3-14(20)9-15)24-18(26)23-16(10-21-24)12-5-7-13(19)8-6-12/h2-11H,1H3,(H,22,25)

InChI Key

NVPZTLBFJVJTBI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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